molecular formula C26H32O13 B12429287 [2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(3,4-dimethoxyphenyl)prop-2-enoate

[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(3,4-dimethoxyphenyl)prop-2-enoate

Cat. No.: B12429287
M. Wt: 552.5 g/mol
InChI Key: UGUWZDBHHDVSKD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-O-(3’‘,4’‘-Dimethoxycinnamoyl)catalpol typically involves the esterification of catalpol with 3’‘,4’'-dimethoxycinnamic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction conditions often include stirring the mixture at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of 6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol can be achieved through the extraction of the compound from natural sources, such as Buddleja asiatica. The process involves defatting the plant material with a solvent like hexane, followed by extraction with an alcoholic solvent such as ethanol. The extract is then subjected to chromatographic purification to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with various functional groups replacing the cinnamoyl moiety .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol can be compared with other similar compounds, such as:

The uniqueness of 6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol lies in its combined structure of a cinnamoyl group and catalpol, which enhances its pharmacological activities compared to its parent compound and other similar molecules .

Properties

IUPAC Name

[2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(3,4-dimethoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O13/c1-33-14-5-3-12(9-15(14)34-2)4-6-17(29)37-22-13-7-8-35-24(18(13)26(11-28)23(22)39-26)38-25-21(32)20(31)19(30)16(10-27)36-25/h3-9,13,16,18-25,27-28,30-32H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUWZDBHHDVSKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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